二十二烷基二甲基溴化铵

描述

Didodecyldimethylammonium bromide (DDAB) is a double-chain cationic surfactant . It has potential applications in the synthesis of well-defined multilamellar vesicular silica, gold nanoclusters, and nanocubes .

Synthesis Analysis

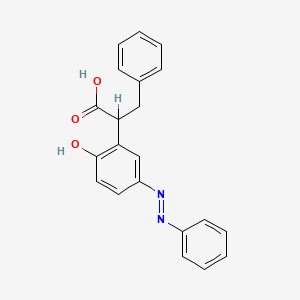

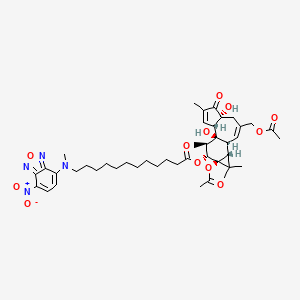

DDAB can be employed as a co-surfactant to synthesize well-defined multilamellar vesicular silica with an adjustable number of layers . It is also used in the synthesis of gold nanoclusters and nanocubes . Furthermore, it forms supersaturated reverse micelles and microemulsions that act as organized reaction microenvironments for the synthesis of barium sulfate .Molecular Structure Analysis

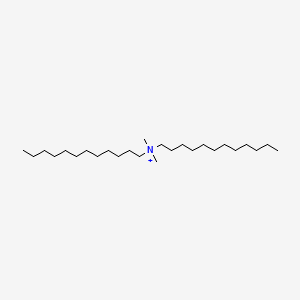

The molecular structure of DDAB is [CH3(CH2)11]2N(CH3)2(Br) . It forms supersaturated reverse micelles and microemulsions that act as organized reaction microenvironments .Chemical Reactions Analysis

The self-assembly behavior of DDAB surfactants with hydrolyzable phosphate (PO4 3−, HPO4 2, and H2PO4−), oxalate (HC2O4 and C2O42−), and carbonate (HCO3−/CO32−) counterions was found to depend on both the counterion and its hydrolysis state . The electrochemical behavior of trimetallic nitride clusterfullerene (Sc3N@C78) embedded in films of DDAB on glassy carbon (GC) electrodes in aqueous solution was also investigated .Physical And Chemical Properties Analysis

DDAB is a white powder . It can be employed as a co-surfactant to synthesize well-defined multilamellar vesicular silica with an adjustable number of layers . It is soluble in hot and cold water .科学研究应用

细胞递送和凋亡诱导

二十二烷基二甲基溴化铵 (DDAB) 以其促进高效递送至哺乳动物细胞的作用而闻名。Kusumoto 和 Ishikawa (2010) 的一项研究表明,DDAB 能够通过 caspase 介导的凋亡诱导各种肿瘤细胞系(特别是白血病和神经母细胞瘤细胞)的细胞死亡。这表明在癌症研究和治疗中具有潜在应用 (Kusumoto & Ishikawa, 2010)。

囊泡形成和稳定性

Fontana 等人 (2003) 探讨了由 DDAB 形成的囊泡的形成和稳定性。他们观察到这些囊泡如何受到单链表面活性剂或渗透压的影响,从而深入了解从囊泡稳定区域到混合胶束区域的转变。这项研究对理解基于表面活性剂的系统的结构和功能动力学具有启示 (Fontana et al., 2003)。

分析化学应用

在分析化学领域,DDAB 已被用来提高高速离子色谱法的灵敏度和表征。Hatsis 和 Lucy (2003) 使用涂有 DDAB 的反相整体柱,对各种无机阴离子进行超快速分离,检测限达到十亿分之一的范围 (Hatsis & Lucy, 2003)。

与阴离子表面活性剂的相互作用

Allen 等人 (2018) 研究了 DDAB 与阴离子表面活性剂之间的相互作用,他们观察到在添加阴离子表面活性剂后,DDAB 从云母表面解吸。这项研究有助于我们了解表面活性剂相互作用及其在材料科学和表面化学中的潜在应用 (Allen et al., 2018)。

生物学中的微量元素分析

Piperaki 等人 (1989) 在 Chromatium vinosum 中利用 DDAB 分析了 Mo、Co、Cu、Mn 和 Ni 等微量元素。DDAB 的使用加快了样品制备过程,突出了其在生物和环境微量元素分析中的效用 (Piperaki et al., 1989)。

非线性光学性质

Wang 等人 (1999) 对 DDAB 的三阶非线性光学性质进行了研究,重点关注与 DDAB 结合的 metal(dmit)2。这项研究有助于理解材料科学中的光学非线性,可能会影响光子学和电信等领域 (Wang et al., 1999)。

化学发光和生物传感

DDAB 也已被用于化学发光系统中,如 Ishii 等人 (1986) 所示。他们开发了一种使用 DDAB 的新型化学发光系统,用于超灵敏测定游离氰化物,在环境监测和分析化学中具有潜在应用 (Ishii et al., 1986)。

生物传感器开发

在生物传感器开发中,Tang 等人 (2003) 证明了 DDAB 在创建稳定薄膜以安培测定过氧化氢中的作用。生物传感器中的这种应用显示了在医学诊断和环境监测方面的潜力 (Tang et al., 2003)。

安全和危害

DDAB is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin, eyes, or clothing, and not to eat, drink, or smoke when using this product .

未来方向

Fatty acid collectors will still be the main collectors used in scheelite flotation due to their low cost and strong collecting ability, and new collectors with high selectivity (such as metal complex collectors, new chelate collectors, new environmental collectors) will become a new research hotspot in the future due to their good selectivity . In another study, blue perovskite quantum dots (PQDs) were prepared using DDAB, which can passivate surface defects caused by the loss of surface ligands and reduce particle size distribution .

属性

IUPAC Name |

didodecyl(dimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJDHWMADUVRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3282-73-3 (bromide), 3401-74-9 (chloride) | |

| Record name | Didodecyldimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047223 | |

| Record name | Didodecyldimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didodecyldimethylammonium | |

CAS RN |

13146-86-6 | |

| Record name | Didodecyldimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyldimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

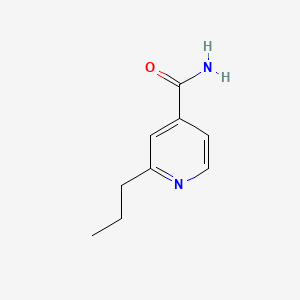

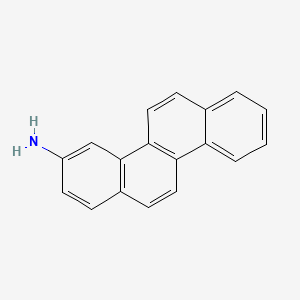

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)